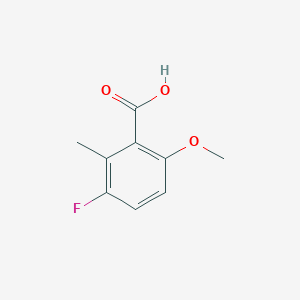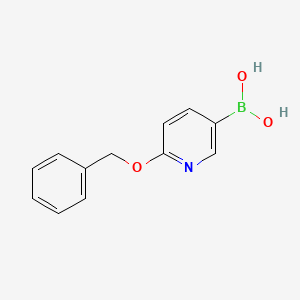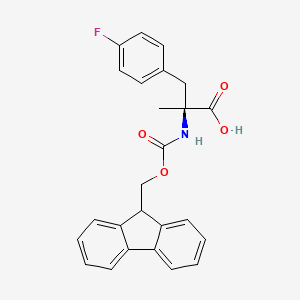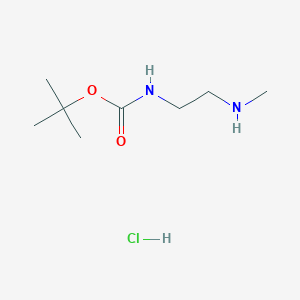
3-Fluoro-6-methoxy-2-methylbenzoic acid
Vue d'ensemble
Description
The compound "3-Fluoro-6-methoxy-2-methylbenzoic acid" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar functional groups and structural motifs. For instance, compounds with methoxy groups and fluorinated aromatic rings are common in the literature provided, which suggests a relevance in the context of fluorescence, sensing applications, and as intermediates in pharmaceutical synthesis .
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures starting from commercially available materials. For example, the synthesis of 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid involves bromination, methylation, Suzuki coupling, and hydrolysis . Similarly, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives starts from 6-methoxy-3-methylbenzofuran-2-carboxylic acid . These methods could potentially be adapted for the synthesis of "3-Fluoro-6-methoxy-2-methylbenzoic acid" by considering the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and HRMS. X-ray diffraction analysis has been used to determine the spatial structure of certain compounds, which is crucial for understanding the relationship between structure and function . These techniques would be applicable for analyzing the molecular structure of "3-Fluoro-6-methoxy-2-methylbenzoic acid" once synthesized.
Chemical Reactions Analysis
The related compounds exhibit reactivity that is characteristic of their functional groups. For instance, the presence of a methoxy group can influence the electronic properties of the aromatic system and affect its reactivity . The fluorinated aromatic compounds have been used as fluorescent probes and sensors, indicating their potential to participate in specific chemical reactions with analytes such as metal cations and thiols .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, fluorescence, and acidity. For example, the high acidity of the fluorophenol moiety in some compounds enhances their sensitivity to pH and selectivity in metal cation sensing . The absorption and emission spectra of compounds can vary with solvent polarity and the presence of different substituents . These insights can be extrapolated to predict the properties of "3-Fluoro-6-methoxy-2-methylbenzoic acid".
Safety And Hazards
Propriétés
IUPAC Name |
3-fluoro-6-methoxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHOVFGSZQZYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-6-methoxy-2-methylbenzoic acid | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)
![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)


![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)








